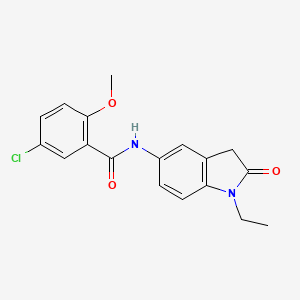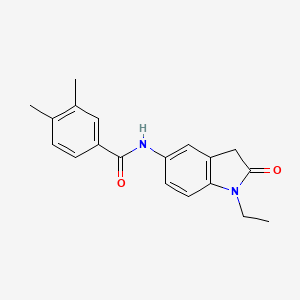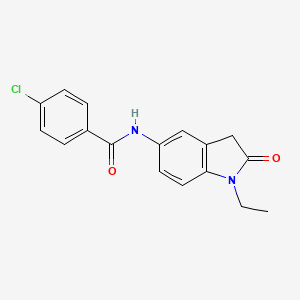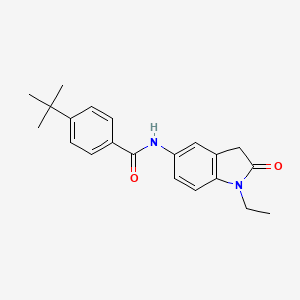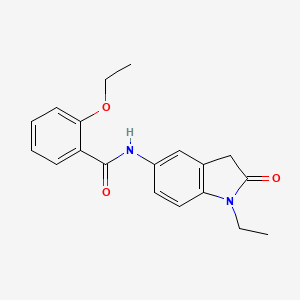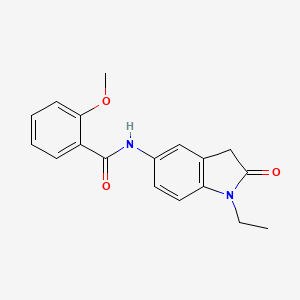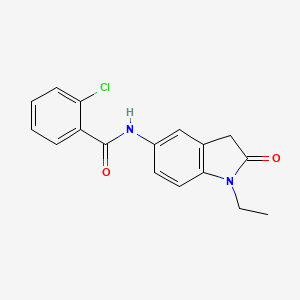
3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is a derivative of benzamide and indole, which are both important structures in medicinal chemistry . The benzamide moiety is present in many pharmaceutical drugs and has been associated with a wide range of biological activities . The indole ring is a prevalent moiety in many natural products and drugs, and plays a significant role in cell biology .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic features of both benzamide and indole structures, with the added complexity of the bromine atom and ethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase its molecular weight and could affect its solubility and reactivity .Scientific Research Applications
3-bromo-N-benzamide has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including the synthesis of indole derivatives, the synthesis of benzimidazole derivatives, and the synthesis of a variety of heterocyclic compounds. It has also been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics.
In addition, 3-bromo-N-benzamide has been used in the synthesis of a variety of organic compounds, including organic dyes, organic pigments, and organic catalysts. It has also been used in the synthesis of a variety of polymers, including polyurethanes and polyesters.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to the observed biological activities . The specific changes resulting from this interaction would depend on the nature of the target and the specific derivative .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway modulations would depend on the specific biological activity being exerted.
Pharmacokinetics
The bioavailability of indole derivatives, in general, is influenced by their chemical structure, which can affect their absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide’s action would depend on its specific biological activity. Given the broad range of activities associated with indole derivatives, these effects could include the inhibition of viral replication, reduction of inflammation, killing of cancer cells, or other effects .
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-N-benzamide in laboratory experiments include its low cost and its easy availability. It is also a relatively safe compound, as it is not highly toxic and does not pose a significant risk of environmental contamination.
However, there are some limitations to using 3-bromo-N-benzamide in laboratory experiments. It is a relatively unstable compound, and as such it can be difficult to store for long periods of time. In addition, it is a relatively complex compound, and as such it can be difficult to synthesize in the laboratory.
Future Directions
There are a number of potential future directions for the use of 3-bromo-N-benzamide. One potential direction is the use of the compound in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs and antibiotics. Another potential direction is the use of the compound in the synthesis of a variety of organic dyes, organic pigments, and organic catalysts.
In addition, 3-bromo-N-benzamide could be used in the synthesis of a variety of polymers, including polyurethanes and polyesters. Finally, the compound could potentially be used in the development of new drugs or treatments for a variety of diseases, such as cancer and Alzheimer’s disease.
Synthesis Methods
The synthesis of 3-bromo-N-benzamide is typically performed through a two-step procedure. The first step involves the reaction of bromobenzene and 1-ethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxamide. This reaction is typically performed in an inert atmosphere, such as in a glove box or a fume hood. The reaction is typically performed at a temperature of between 70-80°C. The reaction is typically allowed to proceed for several hours until the desired product is obtained.
The second step of the synthesis involves the purification of the product. This is typically done by recrystallization from a suitable solvent such as ethanol or methanol. The purified product is then dried and stored for further use.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-bromo-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, these compounds can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . Over time, these compounds may degrade, leading to changes in their biological activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, indole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues or cellular compartments can affect its function and efficacy.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the nucleus, where they can interact with DNA or nuclear proteins, influencing gene expression and cellular function.
properties
IUPAC Name |
3-bromo-N-(1-ethyl-2-oxo-3H-indol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-20-15-7-6-14(9-12(15)10-16(20)21)19-17(22)11-4-3-5-13(18)8-11/h3-9H,2,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGDKNVYEZRAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-8-[2-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571848.png)
![8-(3,4-dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571854.png)
![3-ethyl-8-(5-methoxy-2,4-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571877.png)
![3-ethyl-8-(2,3,4-trimethoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571880.png)
![3-ethyl-8-(4-phenoxybenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571885.png)
![8-(2,4-difluorobenzenesulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6571896.png)
